3-Fluorostyrene is an organic compound with the molecular formula C₈H₇F and a molecular weight of 122.14 g/mol. It is characterized by a vinyl group (ethenyl) attached to a fluorobenzene ring, specifically at the meta position relative to the vinyl group. This structural arrangement imparts unique chemical properties, making it a valuable compound in various chemical syntheses and applications. 3-Fluorostyrene appears as a colorless liquid at room temperature and is sensitive to light, requiring storage in refrigerated conditions (0-10°C) to maintain stability .
3-Fluorostyrene is a flammable liquid and should be handled with appropriate safety precautions []. It is also irritating to the skin, eyes, and respiratory system []. Here are some specific safety concerns:
Several methods exist for synthesizing 3-fluorostyrene:
3-Fluorostyrene has various applications across different fields:
Research on interaction studies involving 3-fluorostyrene primarily focuses on its reactivity with various reagents and catalysts. Its interactions in polymerization processes and coupling reactions are well-documented, showcasing its versatility as a building block in organic synthesis. Further studies could elucidate its interactions at the molecular level, particularly concerning biological systems.
3-Fluorostyrene shares similarities with other fluorinated styrenes but possesses distinct characteristics due to its meta-substituted fluorine atom. Here are some comparable compounds:
Compound | Molecular Formula | Key Features |
---|---|---|
4-Fluorostyrene | C₈H₇F | Fluorine at para position; different reactivity pattern |
2-Fluorostyrene | C₈H₇F | Fluorine at ortho position; steric effects influence reactions |
Styrene | C₈H₈ | No fluorine; serves as a baseline for comparison |
The unique positioning of the fluorine atom in 3-fluorostyrene affects its electronic properties and reactivity compared to these similar compounds, making it particularly interesting for synthetic applications .
3-Fluorostyrene is an aromatic compound with the molecular formula C₈H₇F and a molecular weight of 122.14 g/mol [1] [2] [3] [4] [5]. The compound exists as a substituted styrene derivative where a fluorine atom is positioned at the meta position of the benzene ring, giving it the Chemical Abstracts Service registry number 350-51-6 [1] [2] [3] [4].
3-Fluorostyrene presents as a liquid at room temperature (20°C) [6] [7]. The compound exhibits the characteristics of a clear liquid with a colorless to almost colorless appearance [2] [6] [8]. This transparent nature is typical of many aromatic vinyl compounds and indicates the compound's high purity when properly stored and handled.
The boiling point of 3-Fluorostyrene demonstrates significant pressure dependence, a characteristic feature of organic compounds with moderate volatility. Under reduced pressure conditions of 4 mmHg, the compound boils at 30-31°C [9] [1] [2] [10] [11] [8]. When the pressure is increased to 13 mmHg, the boiling point rises to 41°C [6] [7]. This pressure-temperature relationship follows the typical behavior predicted by the Clausius-Clapeyron equation for phase transitions.
The melting point data for 3-Fluorostyrene is not readily available in the scientific literature [1] [10], suggesting that the compound may exist as a liquid over a wide temperature range under normal atmospheric conditions, or that precise melting point determination presents technical challenges due to the compound's volatility and potential for polymerization.
3-Fluorostyrene exhibits a density of 1.025 g/mL at 25°C [1] [2] [13] [11] [8] [3], indicating that the compound is slightly denser than water. This density value reflects the influence of the fluorine substituent on the benzene ring, as fluorine atoms contribute to increased molecular mass while maintaining a relatively compact molecular structure.
The specific gravity of the compound, measured at 20°C relative to water at 20°C, is reported as 1.03 [6] [7]. This value is consistent with the density measurements and confirms that 3-Fluorostyrene is denser than water, an important consideration for handling, storage, and separation procedures.
The refractive index measurement serves as a reliable physical constant for quality control and purity assessment of 3-Fluorostyrene samples, as impurities or degradation products typically result in measurable changes to this optical parameter.
3-Fluorostyrene exhibits characteristic spectroscopic properties that are influenced by both its aromatic structure and the presence of the fluorine substituent. Spectroscopic studies have shown that the compound absorbs ultraviolet radiation in the region of 250-280 nm [14], which is typical for substituted styrene derivatives where the phenyl chromophore is responsible for UV energy absorption.
The spectroscopic behavior of 3-Fluorostyrene and its positional isomers (ortho, meta, and para) shows subtle differences that can be attributed to the electronic effects of fluorine substitution at different positions on the benzene ring [14]. These spectroscopic characteristics are essential for analytical identification and monitoring of the compound in various applications.
3-Fluorostyrene demonstrates characteristic solubility behavior that reflects its chemical structure and intermolecular interactions. The compound is insoluble in water [2] [6] [8] [7], which is expected due to its hydrophobic aromatic structure and the presence of the vinyl group. This hydrophobic character is enhanced by the fluorine substituent, which, despite being electronegative, does not confer sufficient polarity to enable water solubility.
In contrast, 3-Fluorostyrene shows good solubility in various organic solvents, including benzene, methanol, ethanol, and ether [6] [7]. This solubility pattern is typical of aromatic vinyl compounds and makes the substance suitable for use in organic synthesis reactions and polymer chemistry applications where organic solvent systems are employed.
3-Fluorostyrene exhibits heat sensitivity [6] [7], which is a critical consideration for its handling and storage. Like other styrene derivatives, the compound is susceptible to thermal polymerization, a process that can lead to the formation of unwanted polymeric products. The thermal sensitivity necessitates careful temperature control during storage, handling, and processing operations.
Research on fluorinated styrene polymers has shown that thermal stability can vary significantly depending on the molecular structure and substitution pattern [15] [16]. Studies indicate that fluorinated polystyrene derivatives can exhibit enhanced thermal stability compared to conventional polystyrene, with decomposition temperatures reaching 356-376°C for certain fluorinated variants [15].
Flammable;Irritant